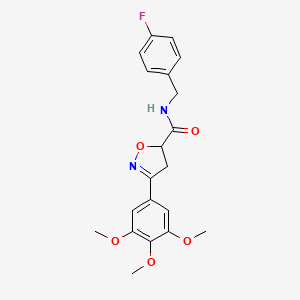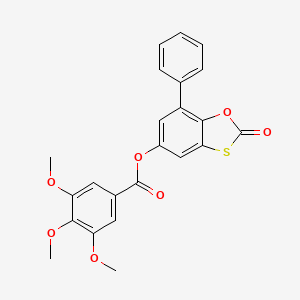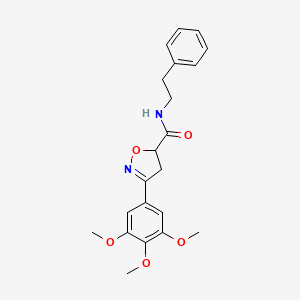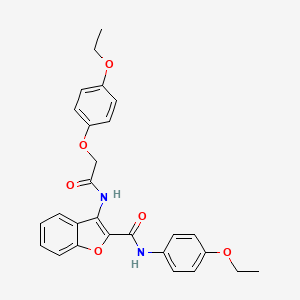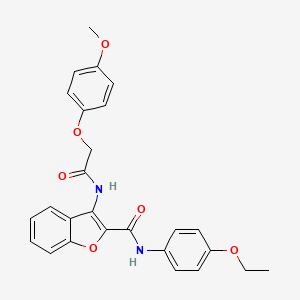
N-(4-ethoxyphenyl)-3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a methoxyphenoxy group, an acetamido group, and a benzofuran carboxamide group. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with an ethoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through nucleophilic substitution reactions.
Formation of the Acetamido Group: The acetamido group is typically introduced through acylation reactions involving acetic anhydride or acetyl chloride.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.
Chemical Reactions Analysis
N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)acetamide: This compound has a similar structure but lacks the benzofuran and ethoxyphenyl groups.
2-Methoxyphenyl isocyanate: This compound is used in similar chemical reactions but has different functional groups and reactivity.
N-(2-ethoxyphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide: This compound has a similar structure but differs in the arrangement of functional groups.
The uniqueness of N-(4-ETHOXYPHENYL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O6 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H24N2O6/c1-3-32-19-10-8-17(9-11-19)27-26(30)25-24(21-6-4-5-7-22(21)34-25)28-23(29)16-33-20-14-12-18(31-2)13-15-20/h4-15H,3,16H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
AGNPHPAPSBJMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B11420767.png)

![methyl (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11420785.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11420786.png)
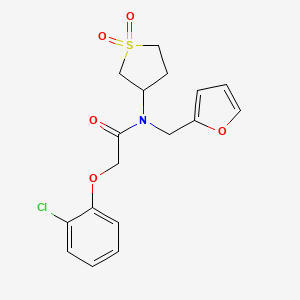
![2-{2-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11420791.png)
![2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11420794.png)
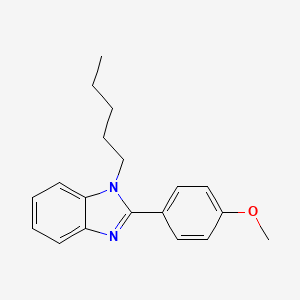

![3-methyl-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11420820.png)
